molecular formula C8H18NO5PS2 B1682148 Vamidothion sulfoxide CAS No. 20300-00-9

Vamidothion sulfoxide

Cat. No.: B1682148
CAS No.: 20300-00-9
M. Wt: 303.3 g/mol
InChI Key: DOAIKHBMDHDGSV-UHFFFAOYSA-N
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Description

Vamidothion sulfoxide is an analytical standard . Its synonyms include O,O-Dimethyl S-[2-(1-methyl-2-methylamino-2-oxoethylsulfinyl)ethyl] thiophosphate .


Molecular Structure Analysis

The empirical formula of this compound is C8H18NO5PS2 . Its molecular weight is 303.34 . The microanalysis supports the presence of chloroform in 1.6% mass fraction .


Physical and Chemical Properties Analysis

The empirical formula of this compound is C8H18NO5PS2 . Its molecular weight is 303.34 .

Scientific Research Applications

Analysis in Tobacco Products

A method has been developed to determine vamidothion and its metabolites, including vamidothion sulfoxide, in tobacco. This method involves extraction with water/acetone/acetic acid, cleansing over an aluminum oxide column, and gas chromatography with a sulfur detector (Sagredos & Moser, 1977).

Metabolism in Insecticide-Resistant Strains

Research on the metabolism of vamidothion in insecticide-resistant and susceptible house fly strains showed that vamidothion is converted to the sulfoxide, the principal metabolite. The study also observed no qualitative differences in metabolism between resistant and susceptible strains, indicating the importance of the cytochrome P-450-dependent monooxygenase system in this process (El-Oshar et al., 1987).

Photodegradation Studies

The photodegradation of vamidothion in water was examined, identifying this compound as a major photodegradation product. This study provides insights into the environmental behavior and stability of vamidothion and its derivatives (Barceló et al., 1993).

Determination in Food Products

A method for simultaneous determination of vamidothion and its oxidation metabolites, including this compound, in potatoes and apples was developed. This study is significant for monitoring and ensuring the safety of agricultural produce (Tsumura et al., 1993).

Bioactive Metabolites in Allium

Research on S-alk(en)yl cysteine sulfoxide metabolites in the genus Allium (e.g., onions, garlic) highlighted their potential therapeutic properties. This study extends the understanding of sulfoxides, including this compound, in natural products and their health implications (Rose et al., 2005).

Impact on Glutamate Responses in Neurons

A study on dimethyl sulfoxide (DMSO) showed that it inhibits glutamate responses in hippocampal neurons. This finding is significant for understanding the effects of sulfoxides on neurophysiology and potential neuroprotective applications (Lu & Mattson, 2001).

Safety and Hazards

Vamidothion sulfoxide is toxic if swallowed and harmful in contact with skin . It is very toxic to aquatic life . When handling, it is recommended to wash hands thoroughly after handling, avoid contact with eyes, skin, and clothing, and not to eat, drink, or smoke .

Mechanism of Action

Target of Action

Vamidothion Sulfoxide primarily targets cholinesterase , an essential enzyme in the nervous system . This enzyme plays a crucial role in nerve signal transmission by breaking down acetylcholine, a neurotransmitter. By inhibiting cholinesterase, this compound disrupts normal nerve function .

Mode of Action

This compound acts as a cholinesterase inhibitor . It binds to the active site of the cholinesterase enzyme, preventing it from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synapses, causing overstimulation of the nerves and disrupting normal nerve signal transmission .

Biochemical Pathways

Upon administration, this compound affects the cholinergic pathway . The inhibition of cholinesterase leads to an excess of acetylcholine in the synapses. This overstimulation affects various physiological processes controlled by the nervous system .

Pharmacokinetics

It’s known that vamidothion, the parent compound of this compound, is metabolized in both plants and animals to form this compound . More research is needed to fully understand the pharmacokinetic properties of this compound.

Result of Action

The primary result of this compound’s action is the disruption of normal nerve function due to overstimulation caused by the accumulation of acetylcholine . This can lead to a variety of symptoms, including muscle weakness, convulsions, and in severe cases, respiratory failure .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its mobility in the environment can affect its distribution and consequently, its exposure to organisms . .

Biochemical Analysis

Biochemical Properties

Vamidothion sulfoxide plays a role in biochemical reactions, particularly as a metabolite of vamidothion. It interacts with enzymes and proteins, specifically with cholinesterase . Vamidothion, the parent compound of this compound, is known to inhibit cholinesterase both in vitro and in vivo . This interaction is likely to be similar for this compound.

Cellular Effects

It is known that vamidothion, from which this compound is derived, inhibits cholinesterase, an enzyme crucial for nerve function . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that vamidothion, the parent compound, inhibits cholinesterase . This inhibition could potentially lead to changes in gene expression and impacts on other biomolecules.

Temporal Effects in Laboratory Settings

It is known that the parent compound, vamidothion, decomposes slowly at room temperature but is stable in organic solvents .

Dosage Effects in Animal Models

It is known that the parent compound, vamidothion, has high acute toxicity in mammals .

Metabolic Pathways

It is known that this compound is a metabolite of vamidothion, which is metabolized in plants to form this compound .

Properties

IUPAC Name

2-(2-dimethoxyphosphorylsulfanylethylsulfinyl)-N-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18NO5PS2/c1-7(8(10)9-2)17(12)6-5-16-15(11,13-3)14-4/h7H,5-6H2,1-4H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOAIKHBMDHDGSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC)S(=O)CCSP(=O)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18NO5PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50942441
Record name 3-Methoxy-N,8-dimethyl-3,7-dioxo-2-oxa-4,7lambda~4~-dithia-3lambda~5~-phosphanonan-9-imidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50942441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20300-00-9
Record name Vamidothion sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020300009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methoxy-N,8-dimethyl-3,7-dioxo-2-oxa-4,7lambda~4~-dithia-3lambda~5~-phosphanonan-9-imidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50942441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Vamidothion sulfoxide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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